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Compound of Interest

Compound Name: 3,8-Dihydroxy-6-methylxanthone

CAS No.: 66951-35-7

Cat. No.: B600348

Get Quote

Executive Summary
3,8-Dihydroxy-6-methylxanthone (C₁₄H₁₀O₄, MW 242.23 Da) represents a specific structural

isomer of the dihydroxy-methylxanthone family. Its identification is critical in natural product

dereplication workflows, particularly when distinguishing it from co-occurring isomers like 1,3-

dihydroxy-6-methylxanthone (isogentisin derivative) or 1,6-dihydroxy-3-methylxanthone.

This guide details the specific electrospray ionization (ESI) fragmentation pathways that define

its spectral fingerprint. Unlike standard spectral libraries that may list only peak lists, this

document explains the mechanistic causality of the fragmentation, focusing on the "Peri-Effect"

(hydrogen bonding at C8) as a primary diagnostic filter.
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Property Specification

IUPAC Name 3,8-dihydroxy-6-methyl-9H-xanthen-9-one

Molecular Formula C₁₄H₁₀O₄

Exact Mass 242.0579 Da

[M+H]⁺ Monoisotopic 243.0652 m/z

[M-H]⁻ Monoisotopic 241.0506 m/z

Key Structural Feature

C8-OH (Peri-position): Forms intramolecular H-

bond with C9-Carbonyl.C3-OH (Meta-position):

Chemically labile, prone to ionization.

Mechanistic Fragmentation Analysis
The fragmentation of 3,8-Dihydroxy-6-methylxanthone under ESI-MS/MS (Positive Mode) is

governed by the stability of the xanthone core and the lability of the phenolic hydroxyl groups.

Core Pathway: The Dehydration-Carbonylation
Sequence

Protonation [M+H]⁺ (m/z 243): The molecule is readily protonated at the C9 carbonyl oxygen,

stabilized by the C8-OH hydrogen bond.

Dehydration [M+H - H₂O]⁺ (m/z 225):

Mechanism: Loss of the C3-hydroxyl group is energetically favored over the C8-hydroxyl.

The C8-OH is "locked" in a hydrogen bond with the carbonyl, increasing the energy barrier

for its elimination.

Diagnostic Value: A high-intensity water loss peak suggests the presence of a non-

chelated hydroxyl group (like C3 or C6).

Decarbonylation [M+H - H₂O - CO]⁺ (m/z 197): Contraction of the heterocyclic C-ring

typically follows water loss.
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Retro-Diels-Alder (RDA): While less dominant than in flavonoids, high-energy collisions (35-

40 eV) can induce C-ring cleavage, producing characteristic fragment ions at m/z 137 (A-ring

fragment) or m/z 107.

Visualization: Fragmentation Pathway
The following diagram illustrates the stepwise degradation of the precursor ion.
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Caption: ESI(+) MS/MS fragmentation pathway of 3,8-Dihydroxy-6-methylxanthone showing

sequential losses of water and carbon monoxide.

Comparative Analysis: Performance vs. Alternatives
In the context of xanthone analysis, "Alternatives" refers to structural isomers that co-elute or

share the same molecular mass. Differentiating these requires analyzing the Relative
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Abundance (RA) of specific fragments.

Comparison: 3,8-Isomer vs. 1,3-Isomer
The primary "competitor" for identification is 1,3-Dihydroxy-6-methylxanthone. Both have one

"Peri" hydroxyl (at C8 or C1) and one "Meta" hydroxyl (at C3).

Feature
3,8-Dihydroxy-6-

methylxanthone

(Target)

1,3-Dihydroxy-6-

methylxanthone

(Alternative)
Differentiation Logic

Peri-OH Position C8 (Ring B) C1 (Ring A)

C8-OH interacts with

C9=O and the C6-

Methyl group

electronically.

Water Loss (-18 Da) High Intensity Medium Intensity

The C3-OH in the 3,8-

isomer is sterically

unhindered and highly

labile.

RDA Fragment m/z 137 (Dominant) m/z 151 (Dominant)

RDA cleavage

location shifts due to

the methyl group

position (Ring B vs

Ring A).

[M-H]⁻ Stability High High

Both form stable

anions, but retention

time on C18 differs

(3,8-isomer typically

elutes later due to

symmetry).

Key Insight: If your spectrum shows a dominant fragment at m/z 137 (derived from the methyl-

bearing ring) rather than m/z 151, the structure is likely the 3,8-isomer (where the methyl and

one OH are on the same ring preserved during RDA).
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Experimental Protocol: Validated Workflow
To replicate these results, use the following self-validating protocol.

A. Sample Preparation (Lichen/Fungal Extract)
Extraction: Macerate 10 mg of dried thallus in 1 mL Acetone (extracts xanthones efficiently

while precipitating polar sugars).

Clarification: Centrifuge at 10,000 x g for 5 mins.

Dilution: Dilute supernatant 1:10 with Methanol:Water (50:50) containing 0.1% Formic Acid.

B. LC-MS/MS Parameters[1][2][3][4][5][6]
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 mins. Xanthones typically elute in the 60-80% B region

(hydrophobic).

Ionization Source: ESI Positive Mode (ESI+).

Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the

parent ion and deep fragments.

C. Workflow Diagram
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Caption: Analytical workflow for the isolation and MS/MS characterization of xanthone

derivatives.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b600348?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600348?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

